The Adamantane Amines: A Technical Guide to Their History, Discovery, and Therapeutic Mechanisms
The Adamantane Amines: A Technical Guide to Their History, Discovery, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique tricyclic alkane with a rigid, diamondoid structure, has served as a foundational scaffold for a class of amine derivatives with significant therapeutic impact.[1] From the serendipitous discovery of their antiviral properties to their crucial role in managing neurodegenerative diseases, adamantane amine compounds have a rich history in medicinal chemistry. This in-depth technical guide explores the core history, discovery, and mechanisms of action of key adamantane amines, providing quantitative data, detailed experimental protocols, and visualizations of their associated signaling pathways to support ongoing research and drug development efforts.
A Historical Journey: From Antivirals to Neuromodulators
The story of adamantane's therapeutic potential begins in the mid-20th century, shortly after its isolation from petroleum and the development of efficient synthetic routes.[2]
The Dawn of Antiviral Therapy: Amantadine and Rimantadine
The first major breakthrough in the therapeutic application of adamantane derivatives came with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride).
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1963: The antiviral properties of amantadine were first reported.[3][4]
-
1966: Amantadine, under the trade name Symmetrel, received approval from the U.S. Food and Drug Administration (FDA) for the prophylaxis of influenza A virus infections.[3][4] This marked one of the earliest instances of a synthetic antiviral drug being approved for clinical use.[5]
-
1963-1965: Shortly after the discovery of amantadine, rimantadine , a closely related alpha-methyl derivative, was discovered in 1963 and subsequently patented in the U.S. by William W. Prichard at Du Pont & Co. in 1965.[6][7]
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1993: Rimantadine was approved by the FDA for the treatment and prevention of influenza A.[8][9] It was found to have comparable efficacy to amantadine but with a more favorable side-effect profile, particularly concerning central nervous system (CNS) effects.[10][11]
A timeline of these key discoveries is presented below:
| Year | Event | Key Compound(s) | Significance |
| 1963 | Discovery of antiviral activity.[3][4] | Amantadine | First demonstration of the therapeutic potential of adamantane amines. |
| 1963 | Discovery of rimantadine.[6] | Rimantadine | Development of a derivative with potentially improved properties. |
| 1965 | U.S. patent filed for rimantadine.[6] | Rimantadine | Legal protection and commercial development pathway established. |
| 1966 | FDA approval for influenza A prophylaxis.[3][4] | Amantadine | Landmark approval of one of the first synthetic antiviral drugs. |
| 1968 | Serendipitous discovery of antiparkinsonian effects.[3] | Amantadine | Unforeseen application in neurodegenerative disease. |
| 1993 | FDA approval for influenza A treatment and prophylaxis.[8][9] | Rimantadine | Introduction of a better-tolerated alternative to amantadine. |
A New Frontier in Neuroscience: The Rise of Memantine
While the antiviral applications of adamantane amines were being explored, a separate line of research uncovered their profound effects on the central nervous system, leading to the development of memantine .
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1963: Memantine was first synthesized and patented by Eli Lilly and Company, initially investigated as an antidiabetic agent, though it proved ineffective for this purpose.[12][13]
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1972: The central nervous system activity of memantine was discovered.[13]
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1989: The mechanism of action of memantine was identified as N-methyl-D-aspartate (NMDA) receptor antagonism, a discovery that came after clinical trials had already begun.[12][13]
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2003: The FDA approved memantine for the treatment of moderate-to-severe Alzheimer's disease.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for the prominent adamantane amine compounds.
Table 1: Pharmacokinetic Properties of Amantadine and Rimantadine
| Parameter | Amantadine | Rimantadine | Reference(s) |
| Bioavailability | 86-90% | Well absorbed | [3],[6] |
| Protein Binding | 67% | 40% | [3],[6] |
| Metabolism | Minimal (mostly acetyl metabolites) | Hepatic hydroxylation and glucuronidation | [3],[6] |
| Elimination Half-life | 10-31 hours | 25.4 ± 6.3 hours | [3],[6] |
| Excretion | Urine (as unchanged drug) | Renal | [3],[6] |
| Peak Plasma Concentration (200mg dose) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [2] |
| % Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [2] |
Table 2: Antiviral Efficacy of Amantadine and Rimantadine against Influenza A
| Parameter | Amantadine | Rimantadine | Reference(s) |
| Prophylactic Efficacy (prevention of clinical illness) | 25% (95% CI: 13% to 36%) | Comparable to amantadine (fewer trials) | [10],[11] |
| Prophylactic Efficacy (prevention of confirmed influenza A) | 61% (95% CI: 35% to 76%) | Not statistically significant in reviewed trials | [10] |
| Therapeutic Efficacy (reduction in duration of fever) | 1 day (95% CI: 0.7 to 1.2 days) | 1.24 days (95% CI: -0.76 to -1.71 days) | [10] |
Table 3: Memantine IC50 Values for NMDA Receptor Subtypes
| NMDA Receptor Subtype | IC50 (µM) in 0 Mg²⁺ | IC50 (µM) with varying intracellular Ca²⁺ | Reference(s) |
| NR1/2A | ~0.8 - 1.0 | 2.76 ± 0.27 (<1 nM Ca²⁺) to 0.70 ± 0.06 (50 µM Ca²⁺) | [15],[16],[17] |
| NR1/2B | ~0.5 - 1.0 | - | [15] |
| NR1/2C | ~0.5 - 1.0 | - | [15],[17] |
| NR1/2D | ~0.5 - 1.0 | - | [15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of adamantane amine compounds.
Synthesis of Adamantane Amines
This two-step procedure involves the reaction of 1-bromoadamantane with acetylamide followed by hydrolysis.
Step 1: Synthesis of N-(1-adamantyl)acetamide
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In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of sulfuric acid.
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Heat the mixture to 125 °C for approximately 3.5 hours.
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Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product, N-(1-adamantyl)acetamide, with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[18][19]
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Suspend the N-(1-adamantyl)acetamide in a mixture of water and propylene glycol.
-
Add a strong base, such as sodium hydroxide, to the suspension.
-
Heat the mixture to reflux at 125-130 °C for approximately 7.5 hours to facilitate hydrolysis.
-
After cooling, extract the resulting amantadine base with an organic solvent (e.g., ether).
-
Wash and dry the organic extract.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate amantadine hydrochloride.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[18][19]
This method, based on the original patent by Prichard, involves the reduction of 1-acetyladamantane oxime.[6]
Step 1: Preparation of 1-Acetyladamantane Oxime
-
Dissolve 1-acetyladamantane in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract to obtain the oxime.
Step 2: Reduction to Rimantadine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).
-
Slowly add a solution of 1-acetyladamantane oxime in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle reflux for several hours until the reduction is complete (monitored by TLC).
-
Carefully quench the excess LiAlH₄ by sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washes, and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and remove the solvent to yield rimantadine base. The hydrochloride salt can be prepared by treatment with HCl.
A concise two-step synthesis has been developed for memantine hydrochloride.[20][21]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane
-
Slowly add 1,3-dimethyladamantane to nitric acid at 20-25 °C over 30 minutes with stirring.
-
Continue stirring for 1 hour, then add formamide over 30 minutes.
-
Heat the mixture to 85 °C for 2 hours.
-
Cool the reaction to 5-10 °C and pour it into ice-cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate under vacuum to obtain the N-formyl intermediate.[20]
Step 2: Hydrolysis to Memantine Hydrochloride
-
To a round-bottom flask, add the N-formyl-1-amino-3,5-dimethyladamantane, water, and concentrated hydrochloric acid.
-
Stir the mixture and heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane and heat to reflux for 30 minutes.
-
Cool the solution to 5-10 °C for 1 hour to precipitate the white solid of memantine hydrochloride.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum.[20]
Antiviral Activity Assays
This assay is a standard method to determine the antiviral activity of compounds against plaque-forming viruses like influenza.
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Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates.
-
Virus Adsorption: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C to allow for virus adsorption.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the adamantane amine compound and trypsin (to facilitate viral spread).
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Receptor Binding and Ion Channel Assays
This high-throughput assay utilizes the toxic effect of M2 proton channel expression in yeast to screen for inhibitors.[22][23][24]
-
Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the influenza A M2 proton channel. The expression of the functional M2 channel is typically toxic to the yeast, inhibiting its growth.
-
Compound Screening: Plate the yeast cells on a solid or in a liquid growth medium. Add the adamantane amine compounds at various concentrations to the wells.
-
Incubation: Incubate the plates at an appropriate temperature for yeast growth (e.g., 30 °C) for a defined period.
-
Growth Measurement: Measure yeast growth, which can be quantified by optical density (for liquid cultures) or by colony size/number (for solid media).
-
Data Analysis: Compounds that inhibit the M2 proton channel will alleviate its toxicity and restore yeast growth. The concentration of the compound that restores growth by 50% (EC50) can be determined.
This electrophysiological technique directly measures the effect of compounds on NMDA receptor activity.[15][16]
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293 cells) transfected with cDNAs encoding specific NMDA receptor subunits (e.g., NR1 and NR2A).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from these cells. The cell membrane is held at a specific voltage (e.g., -60 mV).
-
NMDA Receptor Activation: Apply a solution containing NMDA receptor agonists (glutamate and glycine) to the cell to elicit an inward current mediated by the opening of NMDA receptor channels.
-
Compound Application: Co-apply the adamantane amine compound (e.g., memantine) at various concentrations with the agonists.
-
Current Measurement: Measure the peak and steady-state inward currents in the presence and absence of the compound.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the NMDA-evoked current. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of adamantane amines are rooted in their distinct interactions with specific molecular targets.
Antiviral Mechanism: Inhibition of the Influenza A M2 Proton Channel
Amantadine and rimantadine exert their antiviral effect by blocking the M2 proton channel of the influenza A virus.[25] This channel is crucial for the viral replication cycle.
Caption: Influenza A M2 proton channel inhibition by adamantane amines.
During viral entry into a host cell, the influenza virus is enclosed in an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virus particle. This acidification is a critical step that facilitates the uncoating of the virus and the release of its RNA into the cytoplasm for replication. Amantadine and rimantadine bind to the pore of the M2 channel, physically obstructing the passage of protons and thereby halting the replication process.
Neuromodulatory Mechanism: NMDA Receptor Antagonism
Memantine's therapeutic effect in Alzheimer's disease is primarily attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.
Caption: Mechanism of memantine as an NMDA receptor antagonist.
In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors. This results in a prolonged influx of calcium ions (Ca²⁺) into the neuron, a phenomenon known as excitotoxicity, which contributes to neuronal damage. Memantine, being an uncompetitive open-channel blocker, preferentially binds to the NMDA receptor channel when it is open. Its low affinity and fast kinetics allow it to leave the channel quickly when glutamate levels are normal, thus preserving physiological synaptic transmission necessary for learning and memory. However, during pathological, prolonged receptor activation, memantine effectively blocks the channel, reducing the excessive Ca²⁺ influx and mitigating excitotoxicity.[26]
Conclusion
The adamantane amine class of compounds represents a remarkable journey of scientific discovery, from their initial promise as antiviral agents to their established role in the management of complex neurodegenerative disorders. The unique structural and physicochemical properties of the adamantane scaffold continue to inspire the design of novel therapeutics. A thorough understanding of their history, quantitative pharmacological profiles, and mechanisms of action, as detailed in this guide, is essential for the researchers, scientists, and drug development professionals working to build upon this important therapeutic legacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Rimantadine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum from a WHO Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 12. medlink.com [medlink.com]
- 13. Memantine - Wikipedia [en.wikipedia.org]
- 14. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
- 23. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.arizona.edu [experts.arizona.edu]
- 25. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
